molecular formula C27H23N3O2 B4326777 N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide

N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide

Cat. No.: B4326777
M. Wt: 421.5 g/mol
InChI Key: JVVUUAREAQLXMY-UHFFFAOYSA-N
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Description

N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of phenanthridine derivatives, which are known for their diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide typically involves multi-step organic reactions. One common approach is the condensation of phenanthridine derivatives with appropriate carboxylic acid derivatives under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced chemical engineering techniques. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is utilized in the study of molecular interactions and signaling pathways. Its ability to bind to specific receptors makes it a useful tool in understanding cellular processes.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives are being investigated for their pharmacological properties and potential use in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of advanced materials and coatings. Its unique chemical properties contribute to the development of innovative products.

Mechanism of Action

The mechanism by which N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to the activation or inhibition of certain pathways. This interaction is crucial in its role as a therapeutic agent or research tool.

Comparison with Similar Compounds

  • Phenanthridine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

  • Carboxamide derivatives: These compounds have similar carboxamide groups but vary in their aromatic and aliphatic components.

Uniqueness: N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide stands out due to its specific arrangement of phenyl and phenanthridine groups, which imparts unique chemical and biological properties.

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Properties

IUPAC Name

N-[3-(cyclopropanecarbonylamino)-6-phenylphenanthridin-8-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2/c31-26(17-6-7-17)28-19-10-12-21-22-13-11-20(29-27(32)18-8-9-18)15-24(22)30-25(23(21)14-19)16-4-2-1-3-5-16/h1-5,10-15,17-18H,6-9H2,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVUUAREAQLXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC3=C(N=C4C=C(C=CC4=C3C=C2)NC(=O)C5CC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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